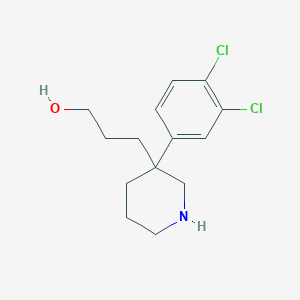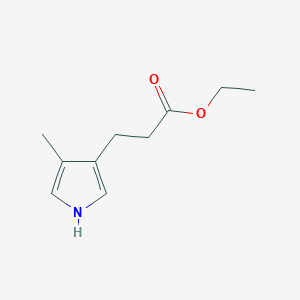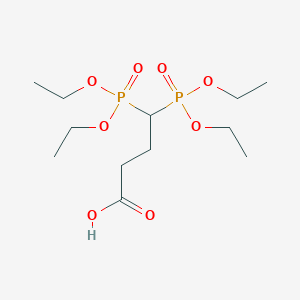
1,2-Diacétoxy-4,7,8-trihydroxy-3-(4-hydroxyphényl)dibenzofurane
Vue d'ensemble
Description
1,2-Diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran is a compound isolated from the edible mushroom Sarcodon leucopus. It is known for its antioxidant properties, which have been demonstrated in various assays, including the DPPH scavenging assay . The compound has shown potential in inhibiting malondialdehyde (MDA) and α-glucosidase, making it a subject of interest in scientific research .
Applications De Recherche Scientifique
1,2-Diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran has several scientific research applications:
Chemistry: Used as a model compound for studying antioxidant mechanisms and reactions involving phenolic compounds.
Mécanisme D'action
Target of Action
The primary targets of BL V are Reactive Oxygen Species (ROS) , malondialdehyde (MDA) , and α-glucosidase . These targets play crucial roles in oxidative stress, lipid peroxidation, and carbohydrate metabolism respectively.
Mode of Action
BL V interacts with its targets through its potent antioxidant effects. It scavenges Reactive Oxygen Species (ROS), inhibits malondialdehyde (MDA), a product of lipid peroxidation, and inhibits α-glucosidase, an enzyme involved in carbohydrate digestion .
Biochemical Pathways
The action of BL V affects several biochemical pathways. By scavenging ROS, it impacts the oxidative stress pathway, reducing the damage caused by free radicals. Its inhibition of MDA affects the lipid peroxidation pathway, preventing the oxidative degradation of lipids. Lastly, by inhibiting α-glucosidase, it influences the carbohydrate digestion pathway, potentially slowing down the breakdown of carbohydrates into glucose .
Result of Action
The result of BL V’s action at the molecular and cellular level is a reduction in oxidative stress, a decrease in lipid peroxidation, and a potential slowing down of carbohydrate digestion. This can lead to a decrease in damage to cellular components caused by free radicals, a reduction in the degradation of lipids, and a potential moderation of blood glucose levels .
Analyse Biochimique
Biochemical Properties
1,2-Diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran has been shown to interact with various biomolecules. It exhibits antioxidant effects in the DPPH scavenging assay, with an IC50 of 28 μM . It also inhibits malondialdehyde (MDA), a marker of oxidative stress, with an IC50 of 71 μM . Furthermore, it inhibits α-glucosidase, an enzyme involved in carbohydrate metabolism, with an IC50 of 6.22 μM .
Cellular Effects
The effects of 1,2-Diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran on cells are primarily related to its antioxidant and enzyme inhibitory activities. By scavenging reactive oxygen species and inhibiting MDA, it can protect cells from oxidative damage . Its inhibition of α-glucosidase can influence cellular metabolism, particularly the breakdown and absorption of carbohydrates .
Molecular Mechanism
The molecular mechanism of action of 1,2-Diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran involves its interactions with various biomolecules. Its antioxidant activity is likely due to its ability to donate electrons and neutralize reactive oxygen species . Its inhibitory effects on MDA and α-glucosidase suggest that it may bind to these molecules and interfere with their normal function .
Metabolic Pathways
Its inhibition of α-glucosidase suggests that it may interact with enzymes involved in carbohydrate metabolism .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
the isolation from natural sources such as Sarcodon leucopus remains a viable method for obtaining the compound .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone forms.
Substitution: The hydroxyl groups can undergo substitution reactions, such as acetylation and methylation.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Acetylating agents: Acetic anhydride, acetyl chloride
Methylating agents: Methyl iodide (CH₃I), dimethyl sulfate (DMS)
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives, as well as acetylated and methylated forms of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quercetin: A flavonoid with strong antioxidant properties, commonly found in fruits and vegetables.
Resveratrol: A polyphenolic compound found in grapes and red wine, known for its antioxidant and anti-inflammatory effects.
Epigallocatechin gallate (EGCG): A major catechin in green tea, with potent antioxidant activity.
Uniqueness
1,2-Diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran is unique due to its specific structure, which allows it to effectively inhibit both malondialdehyde and α-glucosidase. This dual activity is not commonly observed in other similar compounds, making it a valuable subject for further research .
Propriétés
IUPAC Name |
[1-acetyloxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran-2-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O9/c1-9(23)29-21-17(11-3-5-12(25)6-4-11)19(28)20-18(22(21)30-10(2)24)13-7-14(26)15(27)8-16(13)31-20/h3-8,25-28H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJCDGKMVAYETOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C2=C(C(=C1C3=CC=C(C=C3)O)O)OC4=CC(=C(C=C42)O)O)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-[3-(Trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B178342.png)








